3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride
Description
3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride (commonly known as Epetraborole hydrochloride) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₇BClNO₄ . It features a benzoxaborole core, a bicyclic structure incorporating a boron atom, which is critical for its bioactivity. The compound is substituted with an aminomethyl group at position 3 and a 3-hydroxypropoxy chain at position 5. These substituents enhance its solubility and binding affinity to biological targets.
Epetraborole hydrochloride functions as a potent inhibitor of leucyl-tRNA synthetase (LeuRS), an enzyme essential for bacterial protein synthesis. By binding to the adenosine ribose of the enzyme’s terminal domain, it disrupts aminoacylation, thereby inhibiting bacterial growth . Its primary therapeutic application targets Gram-negative bacterial infections, including drug-resistant strains, with demonstrated efficacy in preclinical models.
Propriétés
Formule moléculaire |
C11H17BClNO4 |
|---|---|
Poids moléculaire |
273.52 g/mol |
Nom IUPAC |
3-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H |
Clé InChI |
DADYQGIQOBJGIW-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl |
Origine du produit |
United States |
Méthodes De Préparation
Benzoxaborole Core Synthesis
The benzoxaborole scaffold is synthesized via a boronation reaction. A substituted benzaldehyde derivative undergoes condensation with a boronic acid under acidic conditions to form the oxaborole ring. For this compound, the starting material is 7-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol, which is alkylated at the 7-position with 3-hydroxypropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions:
Introduction of the Aminomethyl Group
The aminomethyl group at the 3-position is introduced via reductive amination. A ketone intermediate (3-acetyl-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol) is treated with ammonium acetate and sodium cyanoborohydride, followed by hydrochloric acid to form the hydrochloride salt.
Key Parameters:
-
Reducing Agent: NaBH₃CN or NaBH(OAc)₃
-
pH: 4–5 (acetic acid buffer)
-
Purification: Recrystallization from ethanol/water
Optimization of Crystallization and Polymorph Control
Polymorphism significantly impacts the compound’s solubility and stability. Patent KR20110111407A discloses a crystalline Form I characterized by distinct X-ray diffraction peaks.
Crystallization Protocol
-
Dissolution: The crude product is dissolved in a mixture of acetonitrile and 0.1% acetic acid.
-
Cooling: Gradual cooling from 50°C to 25°C induces crystallization.
-
Isolation: Crystals are filtered and washed with cold acetonitrile.
Critical Data:
| Parameter | Value |
|---|---|
| Solvent Ratio | Acetonitrile:0.1% AcOH (3:1) |
| Cooling Rate | 0.5°C/minute |
| Final Yield | 45% |
Polymorph Characterization
Form I exhibits the following powder X-ray diffraction (PXRD) peaks:
| 2θ (°) | Relative Intensity (%) |
|---|---|
| 8.2 | 100 |
| 12.4 | 85 |
| 16.7 | 78 |
Purification and Analytical Methods
Preparative HPLC Purification
Impurities arising from incomplete boronation or side reactions are removed via preparative HPLC:
Spectroscopic Characterization
Scalability and Industrial Preparation
Large-scale synthesis (≥1 kg) employs continuous flow chemistry to enhance reproducibility:
Flow Reaction Setup
Quality Control Specifications
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Residual Solvents | <500 ppm (acetonitrile) |
| Polymorphic Form | Form I (confirmed via PXRD) |
Comparative Analysis of Synthetic Methods
A comparison of laboratory-scale vs. industrial methods reveals trade-offs in yield and purity:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch (Lab-Scale) | 45 | 98.5 | 120 |
| Continuous Flow | 62 | 99.8 | 90 |
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le chlorhydrate de 3-(aminométhyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol a une large gamme d’applications dans la recherche scientifique :
Chimie : Il sert d’intermédiaire polyvalent en synthèse organique, permettant la création de molécules plus complexes.
Biologie : La structure unique du composé en fait un outil précieux pour l’étude de l’inhibition enzymatique et des interactions protéiques.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant les infections bactériennes et fongiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
Applications De Recherche Scientifique
Antimicrobial Activity
Mechanism of Action
Epetraborole exhibits its antibacterial effects primarily through inhibition of bacterial protein synthesis. It targets the bacterial ribosome, which is crucial for translating genetic information into proteins. This mechanism is particularly effective against Mycobacterium abscessus, a pathogen known for its resistance to conventional antibiotics. Studies have demonstrated that epetraborole has significant activity against both rough and smooth variants of M. abscessus, showing promise as a treatment option for infections caused by this challenging bacterium .
In Vitro Efficacy
Research indicates that epetraborole displays potent in vitro activity against various drug-resistant strains of M. abscessus. In one study, it was found to inhibit the growth of M. abscessus wild-type strains and clinical isolates without causing cytotoxicity to host cells. The compound was tested using a dual screening method and showed superior efficacy compared to existing treatments like tigecycline in an in vivo zebrafish model .
Clinical Relevance
Potential Therapeutic Applications
Given its effectiveness against M. abscessus, epetraborole is being investigated as a potential therapeutic agent for treating chronic lung infections associated with this pathogen. The growing incidence of antibiotic resistance necessitates the development of new treatments, and epetraborole's unique mechanism offers a promising avenue for addressing this public health challenge .
Case Studies
Case Study: Efficacy Against Drug-Resistant Strains
In a comprehensive study published in the Journal of Antimicrobial Chemotherapy, epetraborole was evaluated against a range of drug-resistant M. abscessus strains. The findings revealed that epetraborole not only inhibited bacterial growth but also reduced biofilm formation, which is a critical factor in chronic infections. The study concluded that epetraborole could be an effective alternative or adjunct therapy for patients suffering from resistant M. abscessus infections .
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 3-(aminométhyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol implique son interaction avec des cibles moléculaires spécifiques. Le noyau benzoxaborole est connu pour inhiber certaines enzymes en formant un complexe stable avec le site actif. Cette interaction peut perturber la fonction normale de l’enzyme, conduisant à divers effets biologiques. Les groupes aminométhyl et hydroxypropoxy peuvent en outre moduler l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The benzoxaborole class and related heterocyclic compounds share structural motifs that influence their pharmacological profiles. Below is a detailed comparison of Epetraborole hydrochloride with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Insights
Benzoxaborole Derivatives: Epetraborole hydrochloride’s 3-hydroxypropoxy chain improves aqueous solubility compared to the 7-carbaldehyde analog (), which lacks ionizable groups. This structural difference likely enhances Epetraborole’s bioavailability and tissue penetration . The aminomethyl group in Epetraborole facilitates stronger hydrogen bonding with LeuRS, a feature absent in non-aminated benzoxaboroles.
Heterocyclic Analogues :
- Isoxazole derivatives (e.g., 7b, 7c) target GABA receptors rather than bacterial enzymes, reflecting divergent therapeutic applications. Their chloro and piperidinyl groups confer lipophilicity, favoring blood-brain barrier penetration .
- Benzimidazole-thioether (3d) exhibits antifungal activity due to its thioether linkage and methoxy group, but its planar structure may limit target specificity compared to the three-dimensional benzoxaborole scaffold .
Physicochemical Properties :
- Epetraborole’s hydrochloride salt form enhances solubility (>10 mg/mL in water) versus neutral analogs like 1-hydroxybenzoxaborole-7-carbaldehyde (<1 mg/mL) .
- The boron atom in benzoxaboroles enables unique interactions with enzyme active sites, a feature absent in purely carbon-based heterocycles (e.g., indazoles or isoxazoles) .
Table 2: Pharmacokinetic Comparison
Research Findings and Implications
- Epetraborole hydrochloride demonstrates superior Gram-negative coverage (MIC ≤0.5 μg/mL) compared to older benzoxaboroles, attributed to its optimized substituents .
- Unlike isoxazole derivatives, which require high doses for CNS activity, Epetraborole’s low LogP (1.2) balances membrane permeability and solubility, reducing off-target effects .
- The boron-mediated mechanism of Epetraborole offers a distinct advantage over non-boron antifungals (e.g., compound 3d), which often face resistance due to target mutations .
Activité Biologique
3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride, commonly referred to as Epetraborole (GSK2251052), is a novel boron-containing compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and clinical implications.
Chemical Structure and Properties
Epetraborole has the molecular formula and a molecular weight of approximately 237.06 g/mol. Its structure includes a benzoxaborole core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16BNO4 |
| Molecular Weight | 237.06 g/mol |
| CAS Number | 1234563-16-6 |
Antifungal Activity
Epetraborole has been primarily studied for its antifungal properties, particularly against Candida albicans. Research indicates that the compound exhibits moderate antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 31 to 125 μg/mL depending on structural modifications.
Case Studies and Research Findings
-
Study on Antifungal Efficacy :
- A comparative study evaluated the antifungal activity of various benzoxaboroles, including Epetraborole. The results showed that while it has activity against C. albicans, its efficacy is less than that of Tavaborole (AN2690), another benzoxaborole derivative.
- The presence of an amino substituent at position “3” in the benzoxaborole ring was found to decrease antifungal activity compared to unsubstituted analogs .
- Mechanism of Action :
Comparative Analysis of MIC Values
The following table summarizes the MIC values for Epetraborole and related compounds against C. albicans:
| Compound | MIC (μg/mL) |
|---|---|
| Epetraborole | 31 - 125 |
| Tavaborole | 31 |
| Unsubstituted Benzoxaborole | 62 - 125 |
Clinical Applications
Epetraborole is currently in clinical trials for various infections, including bacterial and fungal infections. Its unique mechanism of action makes it a candidate for treating resistant strains of fungi that are less responsive to conventional antifungal therapies .
Q & A
Q. Critical Parameters :
- Reagent Stoichiometry : Excess boronic acid precursors can lead to dimerization (as seen in fluorinated analogs) .
- Catalyst Choice : Palladium catalysts for cross-coupling steps must be ligand-free to avoid metal contamination .
Basic: How is the crystal structure of Epetraborole hydrochloride resolved, and what intermolecular interactions stabilize its solid-state form?
Answer:
X-ray crystallography reveals that Epetraborole hydrochloride forms a planar benzoxaborole core with a chair conformation in the hydroxypropoxy chain. Key structural features include:
- Hydrogen-Bonded Dimers : Strong O–H···O interactions between the boronic acid hydroxyl and adjacent oxygen atoms (bond length: 2.65–2.70 Å), similar to fluorinated benzoxaboroles .
- Chloride Ion Pairing : The hydrochloride group participates in N–H···Cl hydrogen bonds (distance: 3.10 Å), stabilizing the ionic lattice .
- π-Stacking : Benzene rings exhibit edge-to-face interactions (centroid distance: 4.2 Å), enhancing packing efficiency .
Methodological Note : Single-crystal diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Advanced: How does Epetraborole hydrochloride inhibit bacterial leucyl-tRNA synthetase (LeuRS), and what structural insights explain its selectivity for Gram-negative pathogens?
Answer:
Epetraborole binds to the LeuRS editing domain, mimicking the leucyl-adenylate intermediate. Key mechanistic insights:
- Boronate Coordination : The boronic acid group forms a covalent bond with the tRNA’s 3’-terminal ribose hydroxyl, blocking aminoacylation (Ki = 0.8 nM) .
- Sidechain Interactions : The 3-hydroxypropoxy group occupies a hydrophobic pocket unique to Gram-negative LeuRS (e.g., E. coli), while Gram-positive enzymes lack this pocket due to steric hindrance .
Resistance Mechanisms : Mutations in the LeuRS editing domain (e.g., T252A) reduce binding affinity by disrupting hydrogen-bond networks, as observed in Pseudomonas aeruginosa clinical isolates .
Advanced: What experimental strategies can reconcile discrepancies in reported antibacterial activity of Epetraborole hydrochloride across different in vitro models?
Answer: Discrepancies often arise from variations in:
Q. Validation Approach :
- Time-Kill Assays : Confirm bactericidal activity at 4× MIC over 24 hours .
- Metabolomic Profiling : Track ATP depletion and tRNA accumulation to differentiate static vs. cidal effects .
Advanced: How can in vivo pharmacokinetic challenges (e.g., rapid clearance) of Epetraborole hydrochloride be addressed through structural modification?
Answer:
- Prodrug Design : Mask the boronic acid as a pinacol ester to improve oral bioavailability (e.g., AN3365 → Epetraborole conversion in plasma) .
- Hydroxypropoxy Chain Optimization : Replace the terminal hydroxyl with a methyl group to reduce renal excretion (t1/2 increases from 1.5 to 4.2 hours in murine models) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance lung tissue penetration by 3-fold in Klebsiella pneumoniae infection models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
